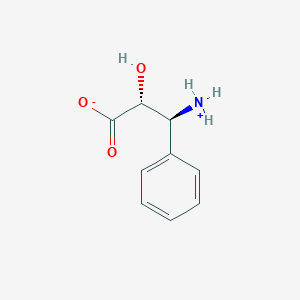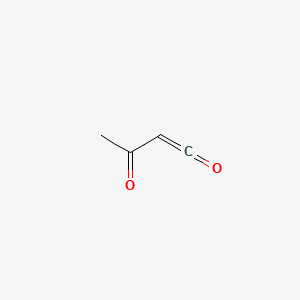
But-1-ene-1,3-dione
Übersicht
Beschreibung
But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is a conjugated diene with a carbonyl group at the first and third positions. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of both the alkene and carbonyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: But-1-ene-1,3-dione can be synthesized through various methods. One common method involves the oxidative dehydrogenation of but-1-ene using catalysts such as vanadium-magnesium complex oxides . Another method includes the cleavage of acetic acid at high temperatures (750-780°C) in the presence of triethyl phosphate to produce ketene, which is then polymerized at low temperatures (8-10°C) to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of oxidative dehydrogenation processes due to their efficiency and selectivity. The use of metal oxide catalysts, such as vanadium-magnesium, has been shown to enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: But-1-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form buta-1,3-diene using oxidative dehydrogenation processes.
Reduction: Reduction reactions can convert this compound to butane-1,3-diol.
Substitution: The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Catalysts such as vanadium-magnesium complex oxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under mild conditions.
Major Products Formed:
Oxidation: Buta-1,3-diene.
Reduction: Butane-1,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
But-1-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of but-1-ene-1,3-dione involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form adducts with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Eigenschaften
InChI |
InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRFQFVRMJWEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505416 | |
| Record name | But-1-ene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-45-2 | |
| Record name | But-1-ene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


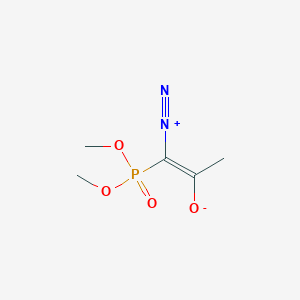
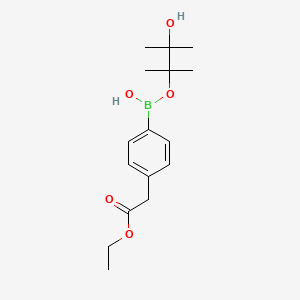
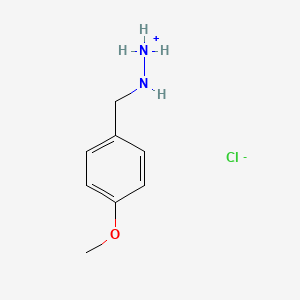
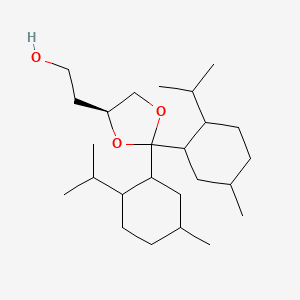
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
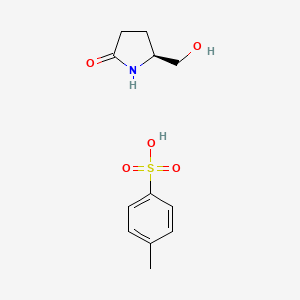
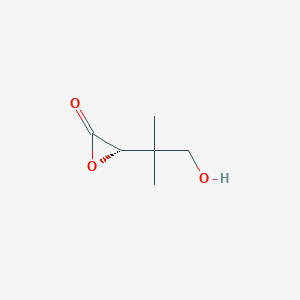
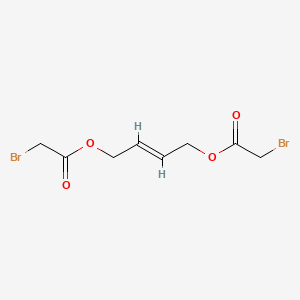
![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)
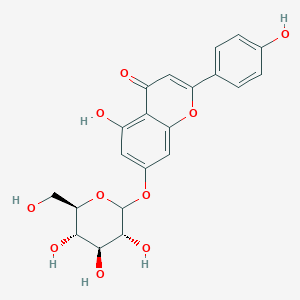
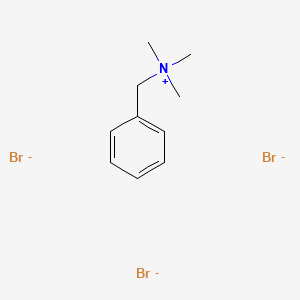
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)
